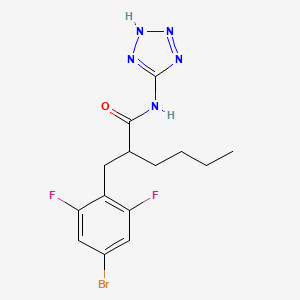
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2,6-difluorobenzyl chloride and 1H-tetrazole. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Polar aprotic solvents like DMF or DMSO, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide
- 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)pentanamide
Uniqueness
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H16BrF2N5O |
|---|---|
分子量 |
388.21 g/mol |
IUPAC名 |
2-[(4-bromo-2,6-difluorophenyl)methyl]-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C14H16BrF2N5O/c1-2-3-4-8(13(23)18-14-19-21-22-20-14)5-10-11(16)6-9(15)7-12(10)17/h6-8H,2-5H2,1H3,(H2,18,19,20,21,22,23) |
InChIキー |
UMLCNNUAXFJVTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC1=C(C=C(C=C1F)Br)F)C(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


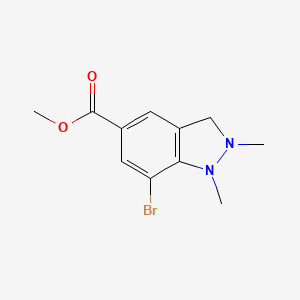
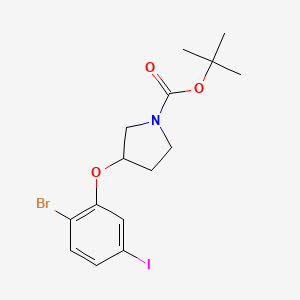
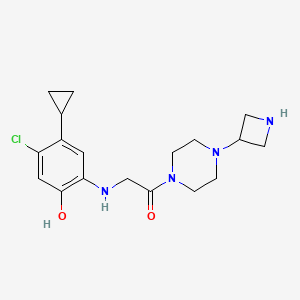
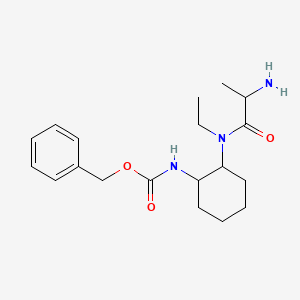

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
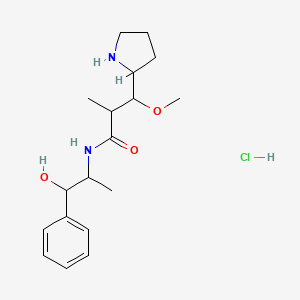
![3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14782104.png)
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)

![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14782114.png)
![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
